![molecular formula C37H31Cl3N2OS2 B583932 N-(4-Phenylthiobenzyl) Fenticonazole Chloride CAS No. 80639-92-5](/img/structure/B583932.png)
N-(4-Phenylthiobenzyl) Fenticonazole Chloride
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Description
Fenticonazole is an imidazole antifungal drug . It is used locally as the nitrate in the treatment of vulvovaginal candidiasis . It is active against a range of organisms including dermatophyte pathogens, Malassezia furfur, and Candida albicans .
Molecular Structure Analysis
The molecular formula of “N-(4-Phenylthiobenzyl) Fenticonazole Chloride” is C37H31Cl3N2OS2 . The molecular weight is 690.144 .Mechanism of Action
As an imidazole antifungal, fenticonazole likely works by inhibiting the enzyme cytochrome P450 14α-demethylase . This enzyme is involved in the conversion of lanosterol to ergosterol, a crucial component of fungal cell membranes. By inhibiting this enzyme, fenticonazole causes a buildup of 14α-methyl sterols that disrupts cell membrane function, leading to fungal cell death .
properties
IUPAC Name |
1-[2-(2,4-dichlorophenyl)-2-[(4-phenylsulfanylphenyl)methoxy]ethyl]-3-[(4-phenylsulfanylphenyl)methyl]imidazol-3-ium;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H31Cl2N2OS2.ClH/c38-30-15-20-35(36(39)23-30)37(42-26-29-13-18-34(19-14-29)44-32-9-5-2-6-10-32)25-41-22-21-40(27-41)24-28-11-16-33(17-12-28)43-31-7-3-1-4-8-31;/h1-23,27,37H,24-26H2;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMWYEIOPNGQEO-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)C[N+]3=CN(C=C3)CC(C4=C(C=C(C=C4)Cl)Cl)OCC5=CC=C(C=C5)SC6=CC=CC=C6.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H31Cl3N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858309 |
Source
|
Record name | 1-[2-(2,4-Dichlorophenyl)-2-{[4-(phenylsulfanyl)phenyl]methoxy}ethyl]-3-{[4-(phenylsulfanyl)phenyl]methyl}-1H-imidazol-3-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
690.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Phenylthiobenzyl) Fenticonazole Chloride | |
CAS RN |
80639-92-5 |
Source
|
Record name | 1-[2-(2,4-Dichlorophenyl)-2-{[4-(phenylsulfanyl)phenyl]methoxy}ethyl]-3-{[4-(phenylsulfanyl)phenyl]methyl}-1H-imidazol-3-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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